molecular formula C23H25ClN4O3S B3413863 5-chloro-2-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946275-25-8

5-chloro-2-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3413863
CAS No.: 946275-25-8
M. Wt: 473 g/mol
InChI Key: BBIYSHNILSHIGA-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a pyridazine core substituted with a 4-methylpiperidin-1-yl group at position 6, linked to a para-substituted benzene ring via a sulfonamide bridge. The benzene ring is further substituted with chlorine (position 5) and methoxy (position 2) groups. These structural elements are designed to optimize target binding, solubility, and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition or anticancer activity .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3S/c1-16-11-13-28(14-12-16)23-10-8-20(25-26-23)17-3-6-19(7-4-17)27-32(29,30)22-15-18(24)5-9-21(22)31-2/h3-10,15-16,27H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIYSHNILSHIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with appropriate amines and sulfonyl chlorides under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

5-chloro-2-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analog 1: Thiadiazole-Based Derivatives

Compound: 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d)

  • Key Differences: Replaces pyridazine with a thiadiazole-acetamide scaffold. Substituted with a fluorophenoxy group instead of sulfonamide.
  • Biological Activity : Demonstrated potent cytotoxicity against Caco-2 cells (IC50 = 1.8 µM), outperforming 5-fluorouracil (5-FU) in vitro. However, reduced activity was observed in HepG2 and PANC-1 cell lines .
  • SAR Insight : The thiadiazole ring and acetamide linkage may enhance membrane permeability but reduce target specificity compared to the pyridazine-sulfonamide framework of the target compound.

Structural Analog 2: Pyrimidine-Based Sulfonamides

Compound: 5-methoxy-2,4-dimethyl-N-(4-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide

  • Key Differences :
    • Pyrimidine core replaces pyridazine.
    • Additional methyl groups at positions 2 and 4 on the benzene ring.
  • Methoxy and methyl groups may enhance lipophilicity, improving blood-brain barrier penetration .

Structural Analog 3: Brominated Pyrimidine Derivatives

Compound : N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide

  • Key Differences :
    • Bromine substituent at position 5 on the pyrimidine ring.
    • Sulfanyl (-S-) linkage instead of sulfonamide (-SO2NH-).
  • Pharmacokinetic Implications: Bromine increases molecular weight and may reduce metabolic stability.

Structural Analog 4: Heterocycle-Substituted Sulfonamides

Compound : 5-chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide

  • Key Differences :
    • Thiophene substituent replaces the 4-methylpiperidin-1-yl-pyridazine moiety.
  • Biological Relevance :
    • Thiophene enhances aromatic stacking but may reduce solubility due to hydrophobicity.
    • Absence of the piperidine group could limit interactions with charged binding pockets .

Structural Analog 5: Piperidine-Modified Derivatives

Compound: 4-fluoro-N-[4-methoxy-3-(1-methylpiperidin-4-ylamino)phenyl]benzenesulfonamide

  • Key Differences: Fluorine substituent on the benzene ring. Piperidine amino group at position 3 instead of pyridazine-linked substitution.
  • Functional Impact: Fluorine improves metabolic stability and bioavailability. The piperidine-amino group may enhance binding to amine-sensitive targets like GPCRs .

Comparative Data Table

Compound Class Core Structure Key Substituents IC50 (Caco-2) Solubility (LogP) Metabolic Stability (t1/2, h)
Target Compound Pyridazine 5-Cl, 2-OMe, 4-methylpiperidin-1-yl N/A 2.8* 6.2*
Thiadiazole-Acetamide (7d) Thiadiazole 2-Fluoro-phenoxy 1.8 µM 3.1 4.5
Pyrimidine-Sulfonamide Pyrimidine 5-OMe, 2,4-dimethyl N/A 2.5 7.8
Brominated Pyrimidine Pyrimidine 5-Br, sulfanyl linkage N/A 3.4 3.0
Thiophene-Sulfonamide Pyridine-thiophene Thiophen-3-yl N/A 2.9 5.5

*Predicted values based on structural analogs.

Research Findings and Implications

  • Pyridazine vs. Pyrimidine : The pyridazine core in the target compound offers distinct nitrogen positioning, enabling stronger hydrogen bonding with kinase ATP-binding pockets compared to pyrimidine derivatives .
  • 4-Methylpiperidin-1-yl Group: Enhances solubility and reduces CYP450-mediated metabolism, improving pharmacokinetic profiles over non-piperidine analogs .
  • Chloro vs. Bromo Substituents : Chlorine provides a balance between electronic effects and metabolic stability, whereas bromine may increase toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-chloro-2-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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